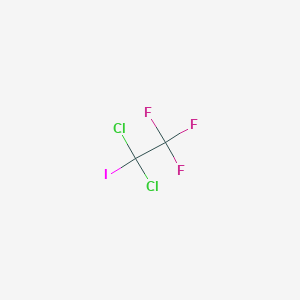
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane is a halogenated organic compound with the molecular formula C2Cl2F3I This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,1-Dichloro-2,2,2-trifluoro-1-iodoethane typically involves halogenation reactions. One common method includes the reaction of 1,1,1-Trifluoro-2-iodoethane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale halogenation processes using specialized reactors and equipment to handle the reactive and potentially hazardous nature of the reagents involved .
Analyse Chemischer Reaktionen
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,1-Dichloro-2,2,2-trifluoro-1-iodoethane exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can interact with different molecular targets, including enzymes and receptors, altering their activity and function . The compound’s reactivity is influenced by the electronegativity and size of the halogen atoms, which can affect the compound’s binding affinity and specificity for different targets .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-2,2,2-trifluoro-1-iodoethane can be compared with other halogenated ethanes, such as:
1,1,1-Trifluoro-2-iodoethane: This compound lacks the chlorine atoms present in this compound, making it less reactive in certain substitution reactions.
1,1,1-Trifluoro-2-chloroethane: This compound contains chlorine and fluorine but lacks iodine, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-bromoethane:
The uniqueness of this compound lies in its combination of chlorine, fluorine, and iodine atoms, which confer distinct chemical properties and reactivity patterns .
Eigenschaften
CAS-Nummer |
646-60-6 |
|---|---|
Molekularformel |
C2Cl2F3I |
Molekulargewicht |
278.82 g/mol |
IUPAC-Name |
1,1-dichloro-2,2,2-trifluoro-1-iodoethane |
InChI |
InChI=1S/C2Cl2F3I/c3-1(4,8)2(5,6)7 |
InChI-Schlüssel |
XTXPOHYQRBTFDA-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)I)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


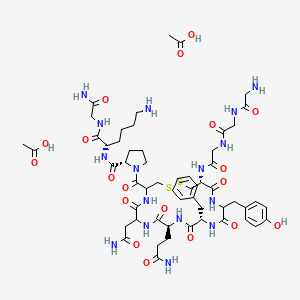


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
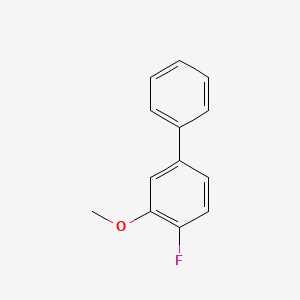
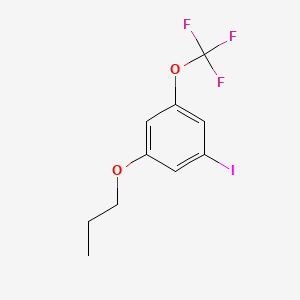
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
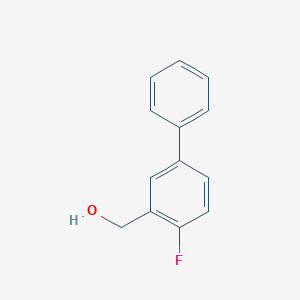
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
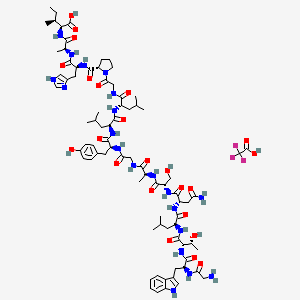
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
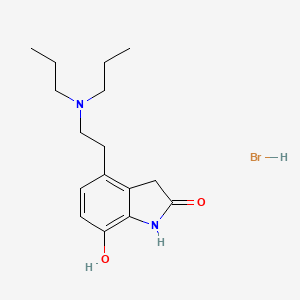
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
